molecular formula C16H22N2O5 B6349167 4-(Furan-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326812-98-9

4-(Furan-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6349167
CAS RN: 1326812-98-9
M. Wt: 322.36 g/mol
InChI Key: PHUWZIHQQDBDOU-UHFFFAOYSA-N
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Description

The compound “4-(Furan-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also features a spiro configuration, which is a type of chemical compound where two rings share a single atom .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of a furan ring, a spiro configuration, and a carboxylic acid group . The furan ring contributes to the compound’s aromaticity, the spiro configuration introduces a three-dimensional aspect to the molecule, and the carboxylic acid group is a functional group that can participate in various chemical reactions .


Chemical Reactions Analysis

The compound, being a carboxylic acid derivative, could potentially undergo reactions typical of carboxylic acids. For instance, it might undergo Claisen condensation, a carbon-carbon bond-forming reaction . It could also undergo reactions typical of carboxylic acids, such as nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Carboxylic acids generally exhibit strong hydrogen bonding, leading to high boiling points compared to other substances of comparable molar mass . They are also soluble in organic solvents like ethanol, toluene, and diethyl ether .

Scientific Research Applications

Bioconversion of Furan Platform Molecules

The furan platform, including compounds like furfural and 5-HMF, has gained attention for its potential to replace petroleum-derived materials. These furans possess a mono- or disubstituted furan ring, making them valuable for synthesizing new fuels and polymer precursors. Researchers have explored biocatalytic and fermentative methods to convert furans, aiming for cost-effective and environmentally friendly processes .

Antagonizing 2OG Binding

Furan- and thiophene-2-carbonyl amino acid derivatives were designed to antagonize 2-oxoglutarate (2OG) binding. These compounds exhibit a bidentate site for Fe atom binding and a carboxylic acid group that can form hydrogen bonds with specific residues. Such derivatives may have applications in modulating hypoxia-inducible factor (HIF) activity .

Aldehydes and Ketones

As a compound containing a carbonyl group, MFCD19706404 falls into the category of aldehydes. Aldehydes play essential roles in organic synthesis, acting as intermediates in various reactions. Researchers may explore its reactivity in specific transformations or use it as a building block for more complex molecules .

Carboxylic Acid Derivatives

The carboxylic acid moiety in MFCD19706404 suggests potential applications in carboxylic acid chemistry. Carboxylic acids are versatile functional groups, participating in esterification, amidation, and other reactions. Investigating the reactivity of this compound could reveal novel synthetic pathways .

Acylation Reactions

Acylation involves the addition of an acyl group (RCO-) to a substrate. MFCD19706404’s carboxylic acid functionality makes it suitable for acylation reactions. Researchers might explore acylation as a means to modify other molecules or create new derivatives with specific properties .

Biological Transformations

Considering the spirocyclic structure of MFCD19706404, it could serve as a scaffold for designing bioactive compounds. Researchers may explore its interactions with enzymes, receptors, or other biological targets. Additionally, investigating its metabolic fate within living organisms could reveal further applications .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, its potential biological activity, and its physical and chemical properties. Given the interest in furan derivatives and spiro compounds in the field of medicinal chemistry, this compound could potentially serve as a starting point for the development of new therapeutic agents .

properties

IUPAC Name

4-(furan-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-2-7-17-8-5-16(6-9-17)18(12(11-23-16)15(20)21)14(19)13-4-3-10-22-13/h3-4,10,12H,2,5-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUWZIHQQDBDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Furan-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

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